Thieno[3,4-b]thiophene
Overview
Description
Thieno[3,4-b]thiophene is a compound consisting of two fused thiophene rings . It exhibits a planar conjugated framework, broad absorption with a large absorption coefficient, and a slightly high LUMO energy level .
Synthesis Analysis
The synthesis of 3-substituted thieno[3,4-b]thiophene derivatives has been achieved via hydroxy-based transformations . This method involves the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .Molecular Structure Analysis
Thieno[3,4-b]thiophene (TbT) is an asymmetric fused bithiophene containing four functionalization positions . The proaromatic thiophene can effectively stabilize the quinoidal resonance of the aromatic thiophene .Chemical Reactions Analysis
The chemical reactions of Thieno[3,4-b]thiophene involve the introduction of different substitutions at the C3-position . This process can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .Physical And Chemical Properties Analysis
Thieno[3,4-b]thiophene has a molecular weight of 140.2 g/mol . It exhibits a planar conjugated framework, broad absorption with a large absorption coefficient, and a slightly high LUMO energy level .Scientific Research Applications
Pharmaceutical Applications
Thieno[3,4-b]thiophene has been found to have various pharmaceutical applications . Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, and antimicrobial . The methods of application and experimental procedures vary widely depending on the specific use case and often involve the synthesis of thienothiophene derivatives .
Optoelectronic Properties
Thieno[3,4-b]thiophene molecules have been found to possess optoelectronic properties . They are used in semiconductors, solar cells, organic field effect transistors, electroluminescents, etc . The methods of application often involve incorporating the thienothiophene into a molecular architecture to alter or improve the fundamental properties of organic, π-conjugated materials .
Synthesis of Biologically Active Compounds
Thieno[3,4-b]thiophene is used as a template for the synthesis of biologically active compounds . A number of methodologies have been adopted to synthesize thienothiophene derivatives .
Preparation of 3-Hydroxythieno[3,4-b]thiophene-2-carboxylate
A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate . This compound can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations .
Development of Donor and Acceptor Materials in Organic Solar Cells
Thieno[3,4-b]thiophenes bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells . The introduction of different substitutions at the C3-position can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .
Synthesis of Conjugated Polymers
Thieno[3,4-b]thiophene units are used in the preparation of conjugated polymers . The photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate can be modulated by introducing different functional groups at the C3-position .
Near-Infrared Non-Fullerene Acceptors for Organic Solar Cells
Thieno[3,4-b]thiophene (TT) is introduced into the push–pull molecular architecture as a bridge unit to narrow the band gap of the derived acceptors . These acceptors are classified into two types of isomers, namely 4TIC, 4T4F, 6TIC and 6T4F, all of which have strong absorption in the NIR range . The devices based on 6-position isomers exhibit superior photovoltaic performance .
Photosensitizing Abilities
Thieno[3,4-b]thiophene has been studied for its photosensitizing abilities . These properties make it a potential candidate for applications in photovoltaics, photocatalytic hydrogen production, and other areas of material science and chemical engineering .
Organic Optoelectronics
Thieno[3,4-b]thiophene (TT) unit with functional groups has emerged as an extremely attractive electron-withdrawing building block in organic electronics . It has significantly contributed to the development of high-performance optoelectronic devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Organic Thermoelectric Materials
Thieno[3,4-b]thiophene-based copolymers have been used in the development of high-performance organic thermoelectric materials . The results implied that polymers with less ordered stacking could have more tolerance for the disruption of the dopant .
Safety And Hazards
Future Directions
properties
IUPAC Name |
thieno[2,3-c]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S2/c1-2-8-6-4-7-3-5(1)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZLGKHSYILJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CSC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
154043-54-6 | |
Record name | Thieno[3,4-b]thiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154043-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00334271 | |
Record name | Thieno[3,4-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,4-b]thiophene | |
CAS RN |
250-65-7 | |
Record name | Thieno[3,4-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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